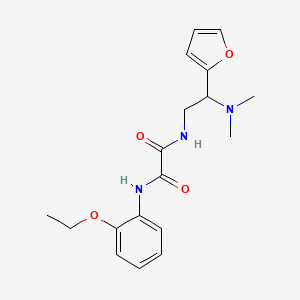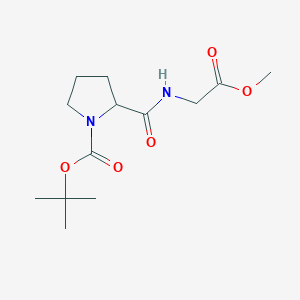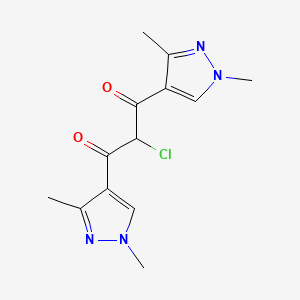
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as Furan-2-yl-pyrazine-2-carboxamide (FPyC), is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. FPyC is a novel compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
FPyC exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. FPyC has also been found to inhibit the activity of viral proteases, which are essential for the replication of viruses. Furthermore, FPyC has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
FPyC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. FPyC has also been found to inhibit the expression of viral proteins and reduce viral load in infected cells. Furthermore, FPyC has been shown to inhibit bacterial growth by inhibiting DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPyC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been found to be stable under various conditions and can be stored for long periods. However, FPyC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Furthermore, FPyC has been found to have some cytotoxic effects on normal cells, which can limit its use in some experiments.
Direcciones Futuras
FPyC has several potential future directions for research. It could be further studied for its anticancer, antiviral, and antibacterial properties. The mechanism of action of FPyC could be further elucidated to understand how it modulates various cellular pathways. Furthermore, the pharmacokinetics and pharmacodynamics of FPyC could be studied to determine its efficacy and safety in vivo. Additionally, FPyC could be used as a lead compound for the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
FPyC can be synthesized using different methods, including the reaction of 2-bromo-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with triethylorthoformate and phosphorus oxychloride. Another method involves the reaction of 2-chloro-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with sodium hydride and 1,2-dichloroethane.
Aplicaciones Científicas De Investigación
FPyC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. FPyC has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of various viruses, including HIV-1, hepatitis C virus, and influenza A virus. Furthermore, FPyC has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)26-13-3-1-2-11(8-13)16(24)23-9-14-15(22-6-5-21-14)12-4-7-25-10-12/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHULHUJCPLSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)




![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)
